molecular formula C15H17NO3 B5972643 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5972643
M. Wt: 259.30 g/mol
InChI Key: BTFVSROZSZTVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as HADC, is a synthetic compound that has been studied for its potential applications in various fields, including medicine and materials science. In

Mechanism of Action

2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione inhibits the activity of HDACs by binding to their active sites and preventing them from removing acetyl groups from histone proteins. This results in an increase in histone acetylation, which can lead to changes in gene expression. In cancer cells, 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione-induced changes in gene expression can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to have anti-inflammatory, antiviral, and neuroprotective effects. 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has also been shown to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its specificity for HDACs. 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to selectively inhibit HDACs without affecting other enzymes or proteins. However, one limitation of using 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione in lab experiments is its stability. 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is sensitive to air and moisture and can decompose over time, which can affect its activity.

Future Directions

There are several future directions for further research on 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione derivatives with improved stability and activity. Another area of research is the exploration of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione and its effects on gene expression and cellular processes.

Synthesis Methods

The synthesis of 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione involves the condensation of 2-hydroxyacetophenone and cyclohexane-1,3-dione in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Michael addition reaction followed by an aldol condensation reaction. The resulting product is a yellow crystalline solid with a melting point of 160-162°C.

Scientific Research Applications

2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been studied for its potential applications in various fields, including medicine and materials science. In medicine, 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In materials science, 2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

3-hydroxy-2-[(2-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2)7-13(18)10(14(19)8-15)9-16-11-5-3-4-6-12(11)17/h3-6,9,17-18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFVSROZSZTVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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